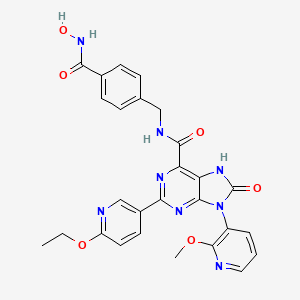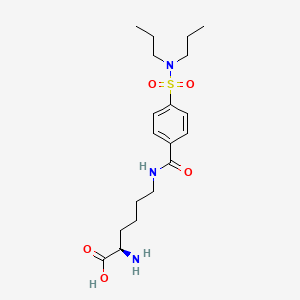
Anticancer agent 191
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 191 is a derivative of probenecid, designed to inhibit cancer cell efflux mechanisms. It targets P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins, increasing the accumulation of vinblastine in cancer cells . This compound is used primarily in cancer research to overcome drug resistance and enhance the efficacy of chemotherapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 191 involves the derivatization of probenecid. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for similar compounds often involve multi-step organic synthesis, including functional group modifications and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced using scalable organic synthesis techniques, ensuring high purity and yield. The process may involve batch or continuous flow synthesis, followed by purification steps such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Anticancer agent 191 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .
科学的研究の応用
Anticancer agent 191 has several scientific research applications:
Chemistry: It is used to study the mechanisms of drug resistance and the development of new anticancer agents.
Biology: Researchers use it to investigate cellular efflux mechanisms and the role of multidrug resistance proteins in cancer cells.
Medicine: It is employed in preclinical studies to enhance the efficacy of chemotherapeutic agents and overcome drug resistance.
作用機序
Anticancer agent 191 exerts its effects by inhibiting P-glycoprotein, breast cancer resistance protein, and multiple multidrug resistance proteins. These proteins are involved in the efflux of chemotherapeutic agents from cancer cells, leading to drug resistance. By inhibiting these proteins, this compound increases the intracellular concentration of chemotherapeutic agents like vinblastine, enhancing their efficacy. The molecular targets and pathways involved include the ATP-binding cassette transporters and related signaling pathways .
類似化合物との比較
Similar Compounds
Probenecid: The parent compound, used primarily as a uricosuric agent.
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein.
Quinidine: An antiarrhythmic agent with P-glycoprotein inhibitory activity.
Uniqueness
Anticancer agent 191 is unique due to its specific design to inhibit multiple efflux proteins simultaneously, making it more effective in overcoming drug resistance compared to other similar compounds. Its ability to increase the accumulation of chemotherapeutic agents in cancer cells sets it apart from other inhibitors .
特性
分子式 |
C19H31N3O5S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
(2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H31N3O5S/c1-3-13-22(14-4-2)28(26,27)16-10-8-15(9-11-16)18(23)21-12-6-5-7-17(20)19(24)25/h8-11,17H,3-7,12-14,20H2,1-2H3,(H,21,23)(H,24,25)/t17-/m1/s1 |
InChIキー |
JVCNXXFGGVDPON-QGZVFWFLSA-N |
異性体SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCC[C@H](C(=O)O)N |
正規SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(hydroxycarbamoyl)-4-methoxyphenyl]-6-(phenoxymethyl)pyridine-2-carboxamide](/img/structure/B12377089.png)
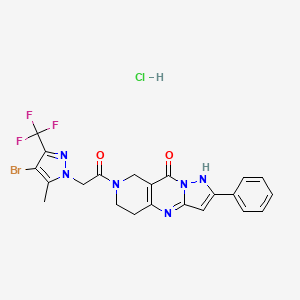
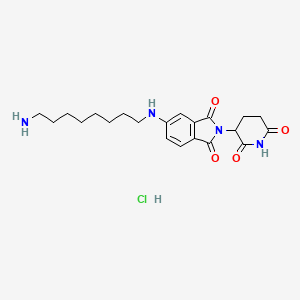
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)

![methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate](/img/structure/B12377110.png)
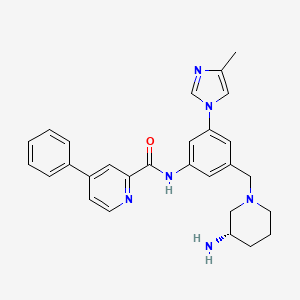
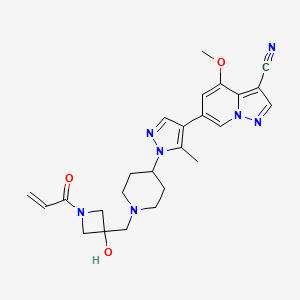
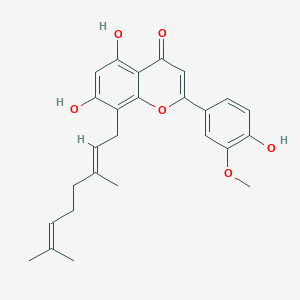
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
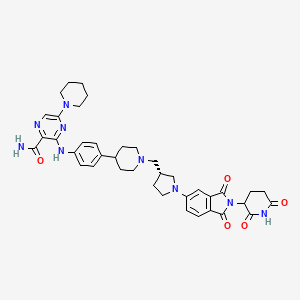
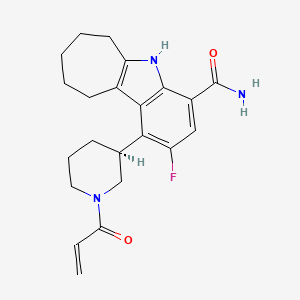
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
